2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS: 538336-83-3, molecular formula: C₂₆H₂₆N₄O₂S) is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with benzyl, phenoxymethyl, and sulfanyl-acetamide groups. The compound shares a scaffold with known Orco agonists and antagonists, making it a candidate for studies in insect behavior modulation or pest control .
Properties
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-2-20-13-15-22(16-14-20)27-25(31)19-33-26-29-28-24(18-32-23-11-7-4-8-12-23)30(26)17-21-9-5-3-6-10-21/h3-16H,2,17-19H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXDWMWFMKWIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538336-83-3 | |
| Record name | 2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide , with CAS number 909361-59-7 , belongs to a class of triazole derivatives that have garnered interest for their potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H26N4O3S
- Molecular Weight : 474.57 g/mol
- Structural Features : The compound features a triazole ring, a phenoxymethyl group, and an ethyl-substituted acetamide moiety.
Antimicrobial Activity
Recent studies have focused on the antimicrobial potential of triazole derivatives. Triazoles are known for their ability to inhibit fungal enzymes and have been utilized in various antifungal therapies.
Case Study: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial activity of several triazole derivatives against various bacterial and fungal strains. The results indicated that compounds similar to 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide exhibited significant inhibitory effects against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for the most active derivatives, indicating a promising antimicrobial profile.
The proposed mechanism of action for triazole compounds involves the inhibition of ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The presence of a sulfanyl group in this compound may enhance its interaction with target enzymes involved in ergosterol biosynthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the phenyl or ethyl groups can significantly influence their efficacy:
- Substituents on the benzyl group : Varying substituents can enhance or reduce activity.
- Sulfanyl group : Essential for maintaining biological activity; alterations can lead to loss of function.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | C25H24N4O2S | 20 | Moderate |
| Compound B | C26H26N4O3S | 15 | High |
| Compound C | C24H22N4O2S | 25 | Moderate |
Scientific Research Applications
Structural Characteristics
The molecular formula for this compound is , and its molecular weight is approximately 458.57 g/mol. The presence of a triazole ring, a benzyl group, and a phenoxymethyl moiety contributes to its complex reactivity and biological significance.
Triazole derivatives are known for their diverse biological activities, including:
- Antifungal Properties : Many triazole compounds are utilized in antifungal therapies due to their ability to inhibit the growth of fungal pathogens.
- Antibacterial Effects : Some derivatives exhibit significant antibacterial activity against various bacterial strains.
- Anticancer Potential : Certain triazole-containing compounds have been studied for their anticancer properties, showing promise in inhibiting tumor growth.
While the specific biological activity of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has not been extensively documented, its structural similarities to known active compounds suggest it may possess similar properties. Further studies are required to elucidate its precise mechanisms of action and efficacy in various biological contexts.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps that require optimization for high yield and purity. The general synthetic pathway may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the benzyl and phenoxymethyl groups via substitution reactions.
- Final acetamide formation through coupling reactions.
Each step must be carefully controlled to ensure the integrity of the final product and its biological properties.
Potential Applications
The potential applications of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can be categorized into several areas:
- Pharmaceutical Development : Given its structural features, this compound could serve as a lead compound for developing new antifungal or antibacterial agents.
- Research Tool : It may act as a biochemical probe in studies aimed at understanding triazole-related biological pathways or mechanisms.
- Agricultural Applications : Similar compounds have been explored for use as agrochemicals, particularly in developing fungicides or bactericides.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
The following compounds share the 1,2,4-triazole-thioacetamide backbone but differ in substituents, leading to variations in bioactivity:
Functional Analog: Anti-Exudative Derivatives
Triazole-thioacetamides with anti-inflammatory properties ():
- Compound 15: Substituted with 4-(acetylamino)phenoxy and 2-methyl-5-nitrophenyl. Exhibits 45% yield and moderate anti-exudative activity at 10 mg/kg .
- Compound 16: Ethyl benzoate derivative with higher lipophilicity (55% yield). Enhanced solubility in ethanol-water mixtures .
Substituent Impact on Activity
- Phenoxymethyl vs. Pyridinyl: The target compound’s phenoxymethyl group may enhance π-π stacking in receptor binding compared to VUAA1’s pyridinyl group, though pyridinyl derivatives show higher agonist potency .
- N-Aryl Substitution : N-(4-ethylphenyl) in the target compound and VUAA1 supports Orco activation, while N-(4-butylphenyl) in OLC15 converts activity to antagonism .
- Bromophenoxy Derivatives (): Bromine increases molecular weight (537.48 g/mol) and may improve receptor selectivity but reduces solubility .
Key Research Findings
Orco Modulation
- VUAA1 : Activates Orco channels at 20 µM, used as a positive control in calcium imaging .
- Target Compound: Structural similarity suggests Orco agonism, but empirical data are lacking. Its phenoxymethyl group may reduce efficacy compared to VUAA1’s pyridinyl .
- OLC15 : Antagonizes Orco at 100 µM, blocking insect host-seeking behavior .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction without side-product formation .
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and stabilize reactive species .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) removes impurities .
- Example protocol: A two-step synthesis involving cyclocondensation of thiosemicarbazide derivatives followed by sulfanyl-acetamide coupling under nitrogen atmosphere achieves >75% yield .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 resolve proton environments (e.g., triazole ring protons at δ 8.2–8.5 ppm) and carbon frameworks (amide carbonyl at ~168 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C vibration at 650–700 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation, including dihedral angles between the triazole and phenyl rings (e.g., 45–60°), critical for understanding steric effects .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into reaction design for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., sulfur nucleophilicity in thiol-triazole coupling) .
- Reaction Path Search : Tools like GRRM or Gaussian identify low-energy intermediates, reducing trial-and-error experimentation .
- Feedback Loops : Combine computational predictions (e.g., solvent effects on activation energy) with experimental validation to refine synthetic protocols .
Q. What experimental approaches are used to elucidate the structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Biological Assays : Test derivatives with modified substituents (e.g., benzyl vs. methyl groups) in enzyme inhibition assays (e.g., COX-2 or CYP450) to correlate structural features with activity .
- Molecular Docking : Simulate interactions with target proteins (e.g., triazole binding to ATP pockets in kinases) using AutoDock or Schrödinger .
- Data Analysis : Apply multivariate regression to quantify contributions of substituents (e.g., logP, Hammett σ) to bioactivity .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity) to minimize variability .
- Purity Verification : Confirm compound purity (>95%) via HPLC before testing to exclude confounding effects from impurities .
- In Silico Modeling : Compare bioavailability predictions (e.g., BBB permeability via SwissADME) to contextualize in vitro vs. in vivo discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
